tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate
Description
tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate (CAS: 733757-79-4, Molecular Formula: C₁₂H₁₆F₃NO₄, Molecular Weight: 295.26 g/mol) is a piperidine derivative widely used as a pharmaceutical intermediate . Its structure features a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen, a ketone (4-oxo), and a trifluoroacetyl substituent at position 2. This compound is valued for its role in synthesizing bioactive molecules, particularly in medicinal chemistry for drug discovery . It has a purity of 95% and is typically stored under refrigeration .
Properties
IUPAC Name |
tert-butyl 4-oxo-3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-5-4-8(17)7(6-16)9(18)12(13,14)15/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHNDMPEIUPCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693140 | |
| Record name | tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733757-79-4 | |
| Record name | tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate typically involves the reaction of 3-hydroxy-4-(trifluoroacetyl)piperidine-1-carboxylate with an appropriate esterification reagent such as tert-butyl bromide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in synthetic pathways. For instance, it can be oxidized to form corresponding oxo derivatives or reduced to alcohols, facilitating the creation of diverse chemical entities .
Pharmaceutical Applications
Drug Development
tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate is particularly valuable in the pharmaceutical industry, where it is employed in the development of new drugs targeting the central nervous system (CNS). The trifluoroacetyl group enhances its reactivity, allowing it to interact with specific molecular targets involved in various biochemical pathways .
Case Study: CNS Drug Development
A notable example includes its use in synthesizing compounds that modulate neurotransmitter systems, potentially leading to treatments for neurological disorders. Research has indicated that derivatives of this compound exhibit promising activity against certain CNS targets .
Agrochemical Applications
Synthesis of Pesticides and Herbicides
In agrochemistry, this compound is utilized as an intermediate for synthesizing pesticides and herbicides. Its chemical properties allow it to be modified into active ingredients that can effectively control pests while minimizing environmental impact .
Material Science
Development of New Materials
The compound is also explored in material science for developing new materials with specific properties. Its unique structural features can be leveraged to create polymers or other materials with enhanced performance characteristics, such as improved thermal stability or chemical resistance .
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is interacting with .
Comparison with Similar Compounds
Positional Isomers
tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS: 647863-25-0)
- Structural Difference : The trifluoroacetyl and ketone groups are swapped (3-oxo vs. 4-oxo).
- Impact : Positional isomerism alters electronic and steric environments, influencing reactivity. For instance, the 3-oxo derivative may exhibit different nucleophilic attack patterns in substitution reactions .
- Applications : Both isomers serve as intermediates in drug synthesis, but their specific roles depend on reaction pathways .
Functional Group Analogs
tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
- Structural Features : Replaces the 4-oxo and trifluoroacetyl groups with a hydroxy and trifluoromethylphenyl substituent.
- Impact : The hydroxy group enables hydrogen bonding, while the aromatic ring introduces steric bulk. This compound is used in synthesizing kinase inhibitors, highlighting the versatility of piperidine scaffolds in targeting diverse biological pathways .
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
- Structural Features: Substitutes the 4-oxo and trifluoroacetyl groups with an amino and pyridinyl moiety.
- Impact: The amino group increases basicity, making it suitable for forming salts or coordinating metal catalysts. It is employed in synthesizing antiviral agents .
Data Tables
Table 1: Key Properties of Selected Piperidine Derivatives
Biological Activity
tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate (CAS Number: 733757-79-4) is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₁₆F₃NO₄
- Molecular Weight : 295.26 g/mol
- Melting Point : 44–46 °C
- Purity : ≥95% .
The compound features a piperidine ring substituted with a trifluoroacetyl group and a tert-butyl ester, which may influence its biological interactions and solubility.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Studies have shown that compounds similar to tert-butyl 4-oxo-3-(trifluoroacetyl)piperidine derivatives can act as inhibitors for various enzymes, including histone deacetylases (HDACs). HDAC inhibitors are significant in cancer therapy due to their role in regulating gene expression and inducing apoptosis in cancer cells .
Antitumor Activity
A study investigated the antitumor effects of piperidine derivatives, including those with trifluoroacetyl substitutions. Results demonstrated that these compounds could induce apoptosis in leukemic cell lines, suggesting a mechanism involving HDAC inhibition . The specific activity of this compound remains to be fully elucidated but is hypothesized to share similar pathways.
Structure-Activity Relationship (SAR)
Research has focused on the SAR of piperidine derivatives. Modifications in the substituents on the piperidine ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups such as trifluoroacetyl enhances the potency against certain cancer cell lines .
Comparative Analysis of Biological Activity
Toxicological Profile
The compound has been classified as an irritant based on safety data sheets. Precautions should be taken when handling it due to potential skin and eye irritation . Further toxicological evaluations are necessary to determine its safety profile for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
